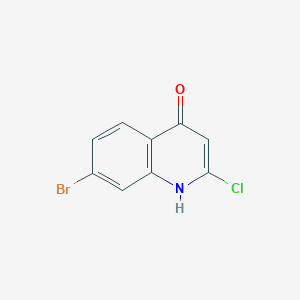

7-Bromo-2-chloroquinolin-4-ol

Beschreibung

7-Bromo-2-chloroquinolin-4-ol (CAS: 2166648-02-6) is a halogenated quinoline derivative with the molecular formula C₉H₅BrClNO and a purity of ≥95% . Its structure features a quinoline core substituted with bromine at position 7, chlorine at position 2, and a hydroxyl group at position 4. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives in antimalarial, anticancer, and antiviral research.

Eigenschaften

Molekularformel |

C9H5BrClNO |

|---|---|

Molekulargewicht |

258.50 g/mol |

IUPAC-Name |

7-bromo-2-chloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)12-9(11)4-8(6)13/h1-4H,(H,12,13) |

InChI-Schlüssel |

ROCRVYVCHVKALR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Br)NC(=CC2=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Brom-2-chlorchinolin-4-ol beinhaltet typischerweise die Halogenierung von Chinolinderivaten. Ein gängiges Verfahren ist die Bromierung von 2-Chlorchinolin-4-ol unter Verwendung von Brom oder einem Bromierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Essigsäure oder Chloroform bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von 7-Brom-2-chlorchinolin-4-ol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: 7-Brom-2-chlorchinolin-4-ol durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Brom- oder Chloratome durch andere Nukleophile ersetzt werden.

Oxidations- und Reduktionsreaktionen: Der Chinolinring kann unter bestimmten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid, Kaliumcarbonat und verschiedene Amine.

Oxidation: Es werden Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Wichtigste gebildete Produkte: Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die nukleophile Substitution verschiedene substituierte Chinolinderivate ergeben, während Oxidation und Reduktion zu Chinolin-N-Oxiden oder reduzierten Chinolinderivaten führen können .

Wissenschaftliche Forschungsanwendungen

7-Brom-2-chlorchinolin-4-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Die Verbindung wird auf ihre antimikrobiellen und antimalariellen Eigenschaften untersucht.

Medizin: Die Forschung läuft, um sein Potenzial als Krebsmittel zu untersuchen.

Industrie: Es wird bei der Herstellung von Farbstoffen, Katalysatoren und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Brom-2-chlorchinolin-4-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. In antimikrobiellen Anwendungen wird angenommen, dass die Verbindung die DNA-Synthese hemmt, indem sie die Spaltung der bakteriellen DNA-Gyrase und Typ-IV-Topoisomerase fördert, was zu einem schnellen Absterben der Bakterien führt . In der Krebsforschung kann es über verschiedene Signalwege die Apoptose in Krebszellen induzieren .

Ähnliche Verbindungen:

7-Chlorchinolin-4-ol: Ähnlich in der Struktur, aber ohne das Bromatom.

2-Bromchinolin-4-ol: Ähnlich, aber ohne das Chloratom.

4-Hydroxychinolin: Ein einfacheres Derivat mit einer Hydroxylgruppe in der 4-Position.

Einzigartigkeit: 7-Brom-2-chlorchinolin-4-ol ist aufgrund des Vorhandenseins sowohl von Brom- als auch von Chloratomen einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese doppelte Halogenierung kann seine Potenz und Selektivität in verschiedenen Anwendungen im Vergleich zu seinen monohalogenierten Gegenstücken verbessern .

Wirkmechanismus

The mechanism of action of 7-Bromo-2-chloroquinolin-4-ol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In anticancer research, it may induce apoptosis in cancer cells through various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between 7-bromo-2-chloroquinolin-4-ol and related compounds:

Key Observations:

- Substituent Effects: The hydroxyl group at position 4 in this compound distinguishes it from analogs like 7-bromo-4-chloroquinoline (Cl at position 4) and 7-bromo-4-chloroquinolin-3-amine (NH₂ at position 3).

- Core Heterocycle: Quinazoline derivatives (e.g., 6-bromo-4-phenylquinazolin-2-ol) exhibit distinct electronic properties compared to quinolines due to the additional nitrogen atom in the fused ring system .

- Chalcone Hybrids: Compounds like (7-chloroquinolin-4-yl)amino chalcones combine quinoline with chalcone moieties, broadening biological activity (e.g., antiplasmodial effects via heme crystallization inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.